
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, also known as EFPE, is a chemical compound used in scientific research for various purposes. It belongs to the class of ketones and has a molecular formula of C10H9F3O. EFPE is a white crystalline solid with a melting point of 52-53°C and a boiling point of 155-156°C.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is not well understood. However, it is known to interact with various biological targets, including ion channels, enzymes, and receptors. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the TRPA1 ion channel, which is involved in pain sensation.
Efectos Bioquímicos Y Fisiológicos
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, and to affect the activity of ion channels and receptors involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research involving 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, including the development of new synthetic methods for 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives.
Métodos De Síntesis
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone can be synthesized using various methods, including Friedel-Crafts acylation, Claisen condensation, and Michael addition. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of ethylbenzene with trifluoroacetyl chloride in the presence of aluminum chloride as a catalyst.
Aplicaciones Científicas De Investigación
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is used in scientific research for various purposes, including as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a probe in biochemical and physiological studies. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
Propiedades
Número CAS |
155628-01-6 |
|---|---|
Nombre del producto |
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone |
Fórmula molecular |
C10H9F3O |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Clave InChI |
PJSYSOFHIVILHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-(3-ethylphenyl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



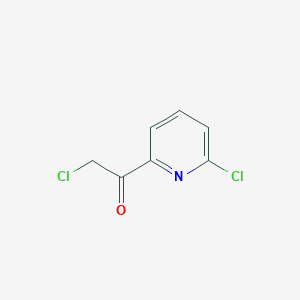
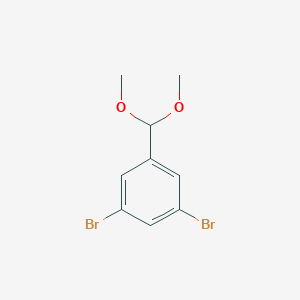
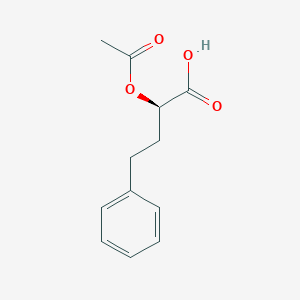


![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
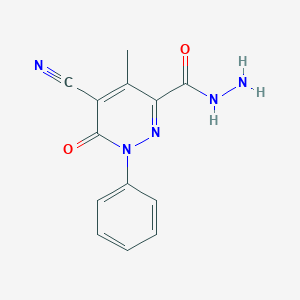
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
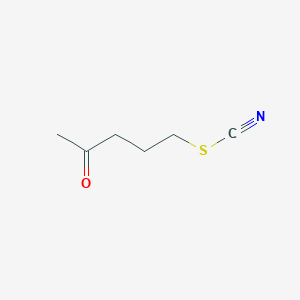
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
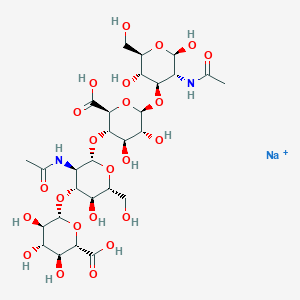
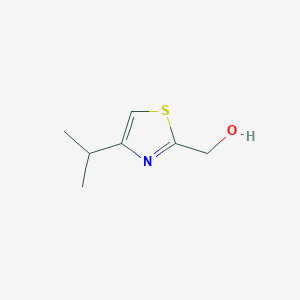
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
